Cas no 108751-10-6 (2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid)
108751-10-6 structure
Product Name:2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid
Numero CAS:108751-10-6
MF:C13H23N3O8
MW:349.337023973465
CID:1186749
PubChem ID:23422779
Update Time:2025-04-20
2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid
- Glycine, N,N'-[(methylimino)di-2,1-ethanediyl]bis[N-(carboxymethyl)-
- (3-Methyl-3-aza-pentandiyldiimino)-tetra-essigsaeure
- Methyl-bis-<
- 2-(bis-carboxymethyl-amino)-ethyl>
- -amin
- ACMC-20mbro
- CTK0D6175
- Bis-[2-(bis-carboxymethyl-amino)-aethyl]-methyl-amin
- N,N'-[methyliminobis(ethane-2,1-diyl)]bis[N-(carboxymethyl)glycine]
- (3-methyl-3-aza-pentanediyldiimino)-tetra-acetic acid
- Glycine, N,N'-[(methylimino)di-2,1-ethanediyl]bis[N-(carboxymethyl)-; (3-Methyl-3-aza-pentandiyldiimino)-tetra-essigsaeure; Methyl-bis-< 2-(bis-carboxymethyl-amino)-ethyl> -amin; ACMC-20mbro; CTK0D6175; Bis-[2-(bis-carboxymethyl-amino)-aethyl]-methyl-amin; N,N'-[methyliminobis(ethane-2,1-diyl)]bis[N-(carboxymethyl)glycine]; (3-methyl-3-aza-pentanediyldiimino)-tetra-acetic acid;
- SCHEMBL11213052
- 108751-10-6
- DTXSID30633860
- 2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid
-
- Inchi: 1S/C13H23N3O8/c1-14(2-4-15(6-10(17)18)7-11(19)20)3-5-16(8-12(21)22)9-13(23)24/h2-9H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
- Chiave InChI: ZFLLKPWERHBOPK-UHFFFAOYSA-N
- Sorrisi: OC(CN(CC(=O)O)CCN(C)CCN(CC(=O)O)CC(=O)O)=O
Proprietà calcolate
- Massa esatta: 349.14851470g/mol
- Massa monoisotopica: 349.14851470g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 24
- Conta legami ruotabili: 14
- Complessità: 385
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -8.1
- Superficie polare topologica: 159Ų
2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
108751-10-6 (2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid) Prodotti correlati
- 25102-12-9(DipotassiuM Dihydrogen EthylenediaMinetetraacetate Dihydrate)
- 869-52-3(3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)-)
- 4408-64-4(N-Methyliminodiacetic acid)
- 5657-17-0(Ethylenediamine-N,N'-diacetic acid)
- 150-25-4(Bicine)
- 67-43-6(Pentetic acid)
- 139-13-9(Nitrilotriacetic acid)
- 65501-24-8(Ethylenediaminetetraacetic acid tripotassium salt dihydrate)
- 2001-94-7(Edetate dipotassium)
- 6381-92-6(Ethylenediaminetetraacetic acid disodium dihydrate)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti